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Compound of Interest

Compound Name: Erythrartine

Cat. No.: B8261624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of erythrartine, a member of the

diverse Erythrina alkaloid family. It details its specific classification based on chemical structure,

summarizes key physicochemical and biological data, and outlines the experimental protocols

for its isolation, characterization, and biological evaluation.

Introduction to Erythrina Alkaloids
The genus Erythrina, comprising approximately 130 species of tropical and subtropical plants,

is a rich source of structurally unique tetracyclic spiroamine alkaloids.[1][2] These compounds

are characterized by a common erythrinane skeleton, which consists of four rings (A, B, C, and

D).[1] For decades, Erythrina alkaloids have been the subject of significant scientific interest

due to their wide range of pharmacological activities, including sedative, anxiolytic,

anticonvulsant, and curare-like neuromuscular blocking effects.[3] Their primary mechanism of

action often involves the modulation of central nervous system (CNS) targets, particularly

neuronal nicotinic acetylcholine receptors (nAChRs).[3]

Classification of Erythrartine
Erythrina alkaloids are broadly categorized into three main classes based on the substitution

and degree of unsaturation in the A and B rings of the erythrinane core: dienoid, alkenoid, and

lactonic alkaloids.
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Dienoid Alkaloids: Characterized by a conjugated diene system across the C1-C2 and C6-C7

positions.

Alkenoid Alkaloids: Possess a single double bond at the C1-C2 position.

Lactonic Alkaloids: Contain a lactone ring, representing a smaller and less common

subclass.

Based on its chemical structure, erythrartine is definitively classified as a dienoid Erythrina

alkaloid. It features the characteristic 1,6-diene system within its tetracyclic framework.
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Figure 1: Hierarchical classification of Erythrartine.

Physicochemical and Biological Data
Quantitative data is essential for the identification and evaluation of natural products. The

following tables summarize the known spectroscopic data for erythrartine and the biological

activity of structurally related dienoid alkaloids.
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Table 1: Physicochemical and Spectroscopic Data for Erythrartine

Property / Technique Parameter Value / Data

Identity Molecular Formula C₁₉H₂₃NO₄

Molecular Weight 329.39 g/mol

CAS Number 51666-26-3

¹³C NMR Solvent CDCl₃

Chemical Shifts (δ, ppm)

147.2, 146.6, 141.0, 131.2,

126.1, 124.0, 108.3, 105.7,

68.1, 65.0, 56.1, 55.9, 53.4,

47.1, 38.8, 30.9, 23.1

¹H NMR Solvent CDCl₃

Chemical Shifts (δ, ppm)
Data not available in the

searched literature.

Mass Spectrometry Ionization Mode ESI+ (Predicted)

[M+H]⁺ (m/z) 330.1700

Table 2: Biological Activity of Structurally Related Dienoid Erythrina Alkaloids on Neuronal

nAChRs (Note: Data for erythrartine is not currently available. This table provides context

based on its close structural analogs.)
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Compound
Receptor
Subtype

Assay Type Value (IC₅₀) Reference

Erysotrine α4β2

Electrophysiolog

y (Xenopus

oocytes)

0.37 µM

Erysotrine α7

Electrophysiolog

y (Xenopus

oocytes)

17 µM

(+)-Erythravine α4β2
Electrophysiolog

y (HEK 293 cells)
13 nM

(+)-Erythravine α7*

Electrophysiolog

y (Hippocampal

neurons)

6 µM

Experimental Methodologies
Isolation and Purification of Erythrartine
The isolation of erythrartine from its natural source, such as the leaves or flowers of Erythrina

speciosa, follows a standard acid-base extraction protocol coupled with chromatographic

separation.
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Figure 2: General workflow for the isolation of Erythrartine.
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Protocol:

Extraction: Dried and powdered plant material is macerated at room temperature with an

organic solvent, typically methanol (MeOH), for 48-72 hours. This process is repeated three

times to ensure exhaustive extraction.

Concentration: The combined methanolic extracts are filtered and concentrated under

reduced pressure using a rotary evaporator to yield a crude residue.

Acid-Base Partitioning:

The residue is dissolved in a weak acidic solution (e.g., 2% acetic acid) to protonate the

basic alkaloids, rendering them water-soluble.

This aqueous solution is washed with a non-polar solvent like ethyl acetate (EtOAc) to

remove neutral and acidic impurities.

The acidic aqueous layer is then basified with a weak base (e.g., ammonium hydroxide,

NH₄OH) to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic

solvents.

The alkaloids are then extracted from the basic aqueous layer into an organic solvent such

as EtOAc or dichloromethane (CH₂Cl₂).

Purification: The resulting crude alkaloid fraction is subjected to column chromatography

over silica gel. A gradient elution system, starting with non-polar solvents (e.g., hexane) and

gradually increasing in polarity (e.g., adding EtOAc and then MeOH), is used to separate the

individual alkaloids. Fractions are collected and monitored by thin-layer chromatography

(TLC) to isolate pure erythrartine.

Structural Elucidation
The definitive structure of an isolated compound like erythrartine is determined using a

combination of spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine

the exact mass and, consequently, the molecular formula of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial

for full structural assignment.

1D NMR: ¹H NMR provides information on the number and chemical environment of

protons, while ¹³C NMR reveals the number and type of carbon atoms.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings,

establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two to three bonds away, which is critical for assembling the

complete carbon skeleton and determining the placement of functional groups.

Mechanism of Action and Signaling Pathway
While direct data for erythrartine is limited, the primary pharmacological target for dienoid

Erythrina alkaloids is the neuronal nicotinic acetylcholine receptor (nAChR). These alkaloids act

as competitive antagonists, particularly at the α4β2 subtype, which is highly expressed in the

CNS.

Signaling Pathway: In normal cholinergic neurotransmission, the presynaptic release of

acetylcholine (ACh) leads to its binding to postsynaptic nAChRs. This binding opens the ligand-

gated ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the

neuron and propagates the nerve signal.

Erythrartine and related alkaloids are hypothesized to competitively inhibit this process. By

binding to the same site as ACh on the nAChR, they block the channel from opening, thereby

inhibiting neuronal excitation. This antagonistic action at key nAChRs in the brain is believed to

underlie the anxiolytic and sedative effects observed for this class of compounds.
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Figure 3: Antagonistic action of Erythrartine at the nicotinic acetylcholine receptor (nAChR).

Biological Assay Protocol: Whole-Cell Patch-Clamp
Electrophysiology
To quantify the antagonist activity of erythrartine on specific nAChR subtypes, a whole-cell

patch-clamp assay is employed.

Cell Culture: A mammalian cell line (e.g., HEK-293) is transfected to express the desired

nAChR subunits (e.g., α4 and β2).

Electrophysiology:

A single transfected cell is "patched" with a microelectrode to measure ionic currents

across the cell membrane.
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A baseline current is established. The cell is then perfused with a solution containing a

known concentration of acetylcholine (typically the EC₅₀ concentration) to elicit a maximal

current response.

To determine inhibitory activity, the cell is pre-incubated with varying concentrations of

erythrartine before being co-perfused with erythrartine and acetylcholine.

Data Analysis: The reduction in the acetylcholine-induced current in the presence of

erythrartine is measured. By testing a range of concentrations, a dose-response curve can

be generated, and the half-maximal inhibitory concentration (IC₅₀) can be calculated,

providing a quantitative measure of the compound's potency as an antagonist at that specific

receptor subtype.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8261624?utm_src=pdf-body
https://www.benchchem.com/product/b8261624?utm_src=pdf-body
https://www.benchchem.com/product/b8261624?utm_src=pdf-body
https://www.benchchem.com/product/b8261624?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Erythrina_alkaloids
https://www.researchgate.net/figure/The-main-nucleus-of-erythrinan-alkaloids_fig1_372434807
https://www.researchgate.net/figure/General-structure-of-the-Erythrina-alkaloids_fig1_372249130
https://www.benchchem.com/product/b8261624#erythrartine-classification-within-erythrina-alkaloids
https://www.benchchem.com/product/b8261624#erythrartine-classification-within-erythrina-alkaloids
https://www.benchchem.com/product/b8261624#erythrartine-classification-within-erythrina-alkaloids
https://www.benchchem.com/product/b8261624#erythrartine-classification-within-erythrina-alkaloids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8261624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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